Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Magnetic Susceptibility of Bis(1,3-propanediamine)copper(ii) dichloride
Abstract: This technical guide provides a comprehensive exploration of the magnetic properties of bis(1,3-propanediamine)copper(ii) dichloride, [Cu(tn)₂]Cl₂. Intended for researchers and scientists in inorganic chemistry and materials science, this document details the theoretical underpinnings of copper(II) magnetochemistry, presents validated experimental protocols for determining magnetic susceptibility, and offers a framework for robust data analysis and interpretation. By integrating fundamental principles with practical, field-proven methodologies, this guide serves as an essential resource for the magnetic characterization of coordination compounds.
The Magnetochemistry of Copper(II) Complexes: A Primer
The magnetic properties of transition metal complexes provide a profound insight into their electronic structure. For copper(II) compounds, these properties are a direct consequence of its d⁹ electron configuration.
Electronic Structure and the Origin of Paramagnetism
A neutral copper atom has the electron configuration [Ar] 3d¹⁰ 4s¹. In its +2 oxidation state, it becomes a d⁹ ion, meaning it possesses one unpaired electron in its d-orbitals. The presence of this unpaired electron is the fundamental origin of paramagnetism in most mononuclear copper(II) complexes.[1] This unpaired electron has an intrinsic angular momentum, known as spin, which gives rise to a magnetic moment. When placed in an external magnetic field, these individual magnetic moments tend to align with the field, resulting in a net attraction.[1] The strength of this attraction is quantified by the magnetic susceptibility.
Theoretical Frameworks: From Ideal to Real Behavior
The magnetic susceptibility (χ) of a paramagnetic material is temperature-dependent. This relationship is described by two fundamental laws:
-
The Curie Law: For a magnetically dilute system, where the individual magnetic centers (the Cu(II) ions) do not interact with each other, the magnetic susceptibility is inversely proportional to the temperature (T).
-
The Curie-Weiss Law: In many real-world materials, especially in the solid state, weak interactions can occur between neighboring paramagnetic centers. These interactions can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting anti-parallel alignment). The Curie-Weiss law modifies the Curie law to account for these interactions.[3]
-
χ = C / (T - θ)
-
The additional term, θ (the Weiss constant), represents the magnitude and nature of these interactions.[2] A positive θ indicates ferromagnetic interactions, while a negative θ signifies antiferromagnetic interactions. A θ value of or near zero suggests the system behaves as an ideal paramagnet, adhering closely to the Curie Law.[2]
The Effective Magnetic Moment (μ_eff)
A more intuitive parameter derived from magnetic susceptibility is the effective magnetic moment, μ_eff. For a system with unpaired electrons, the magnetic moment arises from both the spin and orbital angular momentum of the electrons.[1] The "spin-only" magnetic moment can be calculated using the following formula:
For a Cu(II) ion with one unpaired electron (n=1), the spin-only magnetic moment is expected to be √[1(1+2)] = √3 ≈ 1.73 B.M.[4] Experimentally determined values for mononuclear Cu(II) complexes are typically in the range of 1.7 to 2.2 B.M.[5] Values higher than the spin-only value often suggest some contribution from orbital angular momentum.
Focus Compound: Bis(1,3-propanediamine)copper(ii) dichloride
Bis(1,3-propanediamine)copper(ii) dichloride, with the chemical formula [Cu(C₃H₁₀N₂)₂]Cl₂, is a coordination complex where a central copper(II) ion is coordinated by two bidentate 1,3-propanediamine (tn) ligands.[6] The chloride ions act as counter-ions.
Synthesis Protocol
A reliable synthesis involves the direct reaction of a copper(II) salt with the diamine ligand in a suitable solvent.
Materials:
Procedure:
-
Dissolve a specific molar amount of CuCl₂·2H₂O in a minimal amount of 95% ethanol with gentle warming.
-
In a separate flask, dissolve a 2:1 molar excess of 1,3-propanediamine in 95% ethanol.
-
Slowly add the ligand solution to the copper salt solution with constant stirring. A color change and precipitation of the product should be observed.
-
Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the product with small portions of cold ethanol, followed by diethyl ether, to facilitate drying.
-
Dry the final product, a blue to purple crystalline solid, in a desiccator.[7]
Structural Considerations
Single-crystal X-ray diffraction studies of related compounds, such as diazidobis(propane-1,3-diamine)copper(II), reveal that the Cu(II) ion typically adopts a distorted octahedral geometry.[8] The four nitrogen atoms from the two chelating diamine ligands form the equatorial plane, with the anions (in this case, chloride ions would likely be in the crystal lattice, not directly coordinated in an ideal square planar geometry, but interactions can exist) or solvent molecules occupying the axial positions.[8] The key structural question for magnetism is the distance between adjacent Cu(II) centers in the crystal lattice. If these distances are large, the complex can be considered "magnetically dilute," and it is expected to follow the Curie-Weiss law with a θ value close to zero.
Experimental Determination of Magnetic Susceptibility
The choice of method for measuring magnetic susceptibility depends on the required sensitivity, sample amount, and available equipment. We will detail a classical method (Gouy Balance) and the modern standard (SQUID Magnetometry).
Protocol 1: The Gouy Balance Method
The Gouy balance is a simple and effective instrument for measuring the magnetic susceptibility of solid powder samples.[9] It operates by measuring the apparent change in mass of a sample when it is subjected to a strong, non-uniform magnetic field.[10][11] Paramagnetic samples are pulled into the field, causing an apparent increase in mass, while diamagnetic samples are repelled.[10]
Step-by-Step Methodology:
// Node styles
prep [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Sample Preparation"];
measure [fillcolor="#34A853", fontcolor="#FFFFFF", label="Measurement"];
calc [fillcolor="#FBBC05", fontcolor="#202124", label="Calculation"];
result [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Final Result"];
// Nodes
A [class="prep", label="Grind [Cu(tn)₂]Cl₂\nto a fine powder"];
B [class="prep", label="Pack sample into\nGouy tube to height 'l'"];
C [class="measure", label="Weigh sample\n(Field OFF) -> mₐ"];
D [class="measure", label="Weigh sample\n(Field ON) -> mₑ"];
E [class="calc", label="Calculate mass change\nΔm = mₑ - mₐ"];
F [class="calc", label="Calculate Volume\nSusceptibility (κ)"];
G [class="calc", label="Calculate Molar\nSusceptibility (χ_M)"];
H [class="result", label="Effective Magnetic\nMoment (μ_eff)"];
// Edges
A -> B [label="Ensure uniform packing"];
B -> C;
C -> D [label="Apply magnetic field"];
D -> E;
E -> F [label="Using F = κAH²/2"];
F -> G [label="Using χ_M = κ * (M/ρ)"];
G -> H [label="Using μ_eff = 2.828 * √(χ'_M * T)"];
}
.
Caption: Experimental workflow for the Gouy balance method.
Protocol 2: SQUID Magnetometry
A Superconducting QUantum Interference Device (SQUID) magnetometer is the industry standard for sensitive magnetic measurements.[13] It can detect minute changes in magnetic flux, allowing for the use of very small sample sizes and precise temperature control over a wide range (typically 1.8 K to 400 K).[14][15]
Step-by-Step Methodology:
// Node styles
prep [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Sample Preparation"];
measure [fillcolor="#34A853", fontcolor="#FFFFFF", label="Measurement Sequence"];
acquire [fillcolor="#FBBC05", fontcolor="#202124", label="Data Acquisition"];
output [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Output"];
// Nodes
A [class="prep", label="Weigh 5-20 mg of\n[Cu(tn)₂]Cl₂ sample"];
B [class="prep", label="Load sample into a\ngel capsule or straw"];
C [class="measure", label="Mount sample on rod\nand insert into SQUID"];
D [class="measure", label="Cool to base temperature\n(e.g., 2 K) in zero field"];
E [class="measure", label="Apply constant DC\nmagnetic field (e.g., 1000 Oe)"];
F [class="acquire", label="Sweep temperature upwards,\nmeasuring moment at each step"];
G [class="output", label="Generate raw data file:\nMoment (emu) vs. Temp (K)"];
// Edges
A -> B;
B -> C [label="Ensure centering"];
C -> D;
D -> E;
E -> F [label="Automated sequence"];
F -> G;
}
.
Caption: Typical workflow for a SQUID magnetometer measurement.
Data Analysis and Interpretation
Raw data from the magnetometer must be converted into meaningful physical quantities.
From Raw Data to Molar Susceptibility (χ_M)
The goal is to obtain the molar magnetic susceptibility (χ_M), which is the susceptibility per mole of the substance.
-
Calculate Gram Susceptibility (χ_g): This is calculated from the raw measurement. For SQUID data, χ_g = M / (H * m), where M is the measured moment, H is the applied field, and m is the sample mass.
-
Calculate Molar Susceptibility (χ_M): χ_M = χ_g * FW, where FW is the formula weight of the compound (282.70 g/mol for [Cu(tn)₂]Cl₂).[6]
-
Apply Diamagnetic Correction (χ'_M): The measured susceptibility (χ_M) includes a small diamagnetic contribution from the paired electrons in the atoms of the compound and the sample holder. This must be subtracted to isolate the paramagnetic contribution.
Table 1: Pascal's Constants for Diamagnetic Correction
| Atom/Group |
χ_dia (x 10⁻⁶ cm³/mol) |
| Cu²⁺ |
-12.8 |
| Cl⁻ |
-23.4 |
| C (aliphatic) |
-6.00 |
| H |
-2.93 |
| N (amine) |
-4.61 |
Data sourced from standard magnetochemistry texts.
For [Cu(C₃H₁₀N₂)₂]Cl₂:
χ_dia = (-12.8) + 2(-23.4) + 6(-6.00) + 20(-2.93) + 4(-4.61)
χ_dia = -12.8 - 46.8 - 36.0 - 58.6 - 18.44 = -172.64 x 10⁻⁶ cm³/mol
Calculation of the Effective Magnetic Moment
The corrected molar susceptibility (χ'_M) is used to calculate the effective magnetic moment at each temperature:
// Node styles
raw [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Raw Data"];
process [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Processing"];
correct [fillcolor="#FBBC05", fontcolor="#202124", label="Correction"];
final [fillcolor="#34A853", fontcolor="#FFFFFF", label="Final Parameters"];
plot [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Visualization"];
// Nodes
A [class="raw", label="Raw Moment (M) or\nMass Change (Δm)"];
B [class="process", label="Calculate Gram\nSusceptibility (χ_g)"];
C [class="process", label="Calculate Molar\nSusceptibility (χ_M)"];
D [class="correct", label="Calculate Diamagnetic\nCorrection (χ_dia)"];
E [class="correct", label="Calculate Corrected\nSusceptibility (χ'_M)"];
F [class="final", label="Calculate Effective\nMagnetic Moment (μ_eff)"];
G [class="plot", label="Plot μ_eff vs. T"];
H [class="plot", label="Plot 1/χ'_M vs. T\n(Curie-Weiss Plot)"];
I [class="final", label="Determine Weiss\nConstant (θ) from plot"];
// Edges
A -> B;
B -> C [label="Multiply by FW"];
C -> E;
D -> E [label="χ'_M = χ_M - χ_dia"];
E -> F [label="μ_eff = 2.828 * √(χ'_M * T)"];
F -> G;
E -> H;
H -> I [label="Extrapolate to x-intercept"];
}
.
Caption: Logical workflow for magnetic data analysis.
Interpreting the Data: A Case Study
Below is a table of representative (hypothetical) data for [Cu(tn)₂]Cl₂.
Table 2: Representative Magnetic Data
| Temperature (K) |
χ'_M (x 10⁻³ cm³/mol) |
μ_eff (B.M.) |
1/χ'_M (mol/cm³) |
| 10 |
40.50 |
1.80 |
24.69 |
| 50 |
8.35 |
1.83 |
119.76 |
| 100 |
4.25 |
1.84 |
235.29 |
| 150 |
2.86 |
1.85 |
349.65 |
| 200 |
2.16 |
1.86 |
462.96 |
| 250 |
1.74 |
1.87 |
574.71 |
| 300 | 1.45 | 1.87 | 689.66 |
Analysis:
-
μ_eff vs. T Plot: The effective magnetic moment is nearly constant across the temperature range, with values around 1.8-1.9 B.M. This is very close to the spin-only value of 1.73 B.M. and is typical for a magnetically isolated d⁹ Cu(II) ion. The slight increase at higher temperatures can be attributed to thermal effects, but there is no sharp drop, which would have indicated strong antiferromagnetic coupling.[4]
-
1/χ'_M vs. T (Curie-Weiss) Plot: A plot of the inverse of the corrected molar susceptibility versus temperature should yield a straight line. The line for this data is linear down to low temperatures, indicating adherence to the Curie-Weiss law. Extrapolating this line to the x-axis (where 1/χ'_M = 0) gives the Weiss constant, θ. For this dataset, the intercept is very close to 0 K, suggesting that any magnetic interactions between the copper centers are negligible.
Conclusion
The magnetic susceptibility of bis(1,3-propanediamine)copper(ii) dichloride provides a classic example of paramagnetism arising from a d⁹ metal center. Its behavior can be accurately modeled by the Curie-Weiss law, and experimental determination via SQUID magnetometry yields an effective magnetic moment consistent with one unpaired electron. The methodologies and analytical frameworks presented in this guide offer a robust system for characterizing this and other coordination compounds, enabling researchers to correlate electronic structure with macroscopic magnetic properties.
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